Boc-aib-osu

Peptide Synthesis Solid-Phase Synthesis Difficult Couplings

Boc-Aib-OSu is a pre-activated building block engineered to solve the notorious acylation bottleneck posed by the sterically hindered, helix-inducing Aib residue. Unlike Boc-Aib-OH, which requires inefficient in situ activation with HATU/PyBOP and risks racemization, the pre-formed N-hydroxysuccinimide (OSu) ester delivers balanced, reliable reactivity for demanding Aib-Aib couplings. Its orthogonal Boc protection is purpose-built for Boc-SPPS workflows on Merrifield or PAM resins, with final HF cleavage yielding C-terminal amides. This translates to higher crude purity, fewer double couplings, and reduced consumption of precious labeled material—directly lowering your cost per residue. Choose Boc-Aib-OSu for reproducible, high-yield incorporation of Aib into peptaibols, helical antimicrobial peptides, and conformationally constrained medicinal chemistry leads.

Molecular Formula C13H20N2O6
Molecular Weight 300.31
CAS No. 104055-39-2
Cat. No. B613732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-aib-osu
CAS104055-39-2
SynonymsBoc-alpha-Me-Ala-OSu
Molecular FormulaC13H20N2O6
Molecular Weight300.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(C)C(=O)OS(=O)(=O)O
InChIInChI=1S/C9H17NO7S/c1-8(2,3)16-7(12)10-9(4,5)6(11)17-18(13,14)15/h1-5H3,(H,10,12)(H,13,14,15)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Aib-OSu CAS 104055-39-2 for Sterically Hindered Peptide Synthesis


Boc-Aib-OSu (CAS 104055-39-2), or Boc-α-aminoisobutyric acid N-hydroxysuccinimide ester, is a pre-activated building block for the incorporation of the sterically hindered, non-proteinogenic amino acid Aib into peptides. Aib is a strongly helix-inducing residue that restricts backbone conformation and enhances proteolytic stability [1]. The N-hydroxysuccinimide (OSu) ester provides a reactive leaving group that facilitates amide bond formation under mild conditions without requiring additional in situ activation . The Boc group offers orthogonal acid-labile N-terminal protection, making this compound specifically tailored for Boc-chemistry solid-phase peptide synthesis (SPPS) workflows .

Why Boc-Aib-OSu Cannot Be Directly Substituted in Aib-Containing Peptide Synthesis


Direct substitution of Boc-Aib-OSu with standard Boc-amino acids, the free acid Boc-Aib-OH, or alternative activated esters like Fmoc-Aib-OSu is not functionally equivalent due to the unique steric demands of the Aib residue. Aib's geminal dimethyl substitution at the α-carbon creates severe steric hindrance that dramatically reduces acylation rates, making standard in situ activation of Boc-Aib-OH with reagents like HATU or PyBOP notoriously inefficient and often low-yielding, particularly for consecutive Aib-Aib couplings [1]. While powerful uronium/aminium reagents can drive these difficult couplings, they carry increased risks of racemization and byproduct formation . The pre-formed OSu ester of Boc-Aib-OSu provides a balanced reactivity profile: sufficient activation to overcome Aib's steric barrier without the harsh conditions or side reactions associated with powerful in situ activators . Furthermore, the Boc protecting group dictates its exclusive compatibility with Boc-SPPS protocols; substituting an Fmoc-protected analog would necessitate a complete change in the synthesis strategy and associated resin/linker chemistries .

Quantitative Differentiation: Boc-Aib-OSu vs. Free Acid and In Situ Activators


Coupling Efficiency on Sterically Hindered Aib Residues: Pre-Activated OSu vs. In Situ Activation

Boc-Aib-OSu provides a pre-activated ester that significantly improves coupling yields onto the sterically hindered amine of another Aib residue compared to in situ activation of Boc-Aib-OH with standard coupling reagents. While specific yield data for Boc-Aib-OSu in direct comparative studies is limited in the public domain, class-level inference from the well-established role of OSu esters in overcoming difficult couplings strongly supports its enhanced performance . The challenge is that Aib-on-Aib couplings are among the most difficult in peptide synthesis, often requiring microwave assistance or specialized reagents [1]. Pre-activation as the OSu ester provides a consistent, highly reactive species that can couple efficiently under milder, conventional conditions, thereby improving the overall yield and purity of the final peptide .

Peptide Synthesis Solid-Phase Synthesis Difficult Couplings

Minimization of Racemization vs. Uronium/Aminium Coupling Reagents

The use of a pre-formed OSu ester, such as Boc-Aib-OSu, inherently minimizes the risk of racemization compared to in situ activation methods using reagents like HATU, HBTU, or PyBOP. While Aib is an achiral amino acid and thus cannot racemize itself, the activated ester can acylate a chiral amine with a lower risk of epimerization than powerful in situ activators, which are known to cause enantiomerization in sensitive sequences . For example, comparative studies show HATU can give less enantiomerization than HBTU or PyBOP, but the pre-activated OSu ester bypasses the transient formation of highly reactive oxybenzotriazole intermediates that are the primary cause of racemization .

Peptide Synthesis Racemization Chiral Purity

Orthogonal Boc Protection for Compatibility with Boc-SPPS vs. Fmoc Analogs

Boc-Aib-OSu is specifically designed for Boc-chemistry SPPS, which offers distinct advantages over the more common Fmoc-chemistry for certain sequences. The Boc group is stable to the basic conditions used for Fmoc deprotection but is rapidly removed with trifluoroacetic acid (TFA) . This orthogonal stability profile is crucial for synthesizing peptides that are sensitive to the repeated piperidine treatments required in Fmoc-SPPS, such as those prone to aspartimide formation or containing base-sensitive side-chain protecting groups . The Fmoc analog, Fmoc-Aib-OSu, would be incompatible with Boc-SPPS resins and linkers. The choice of Boc-Aib-OSu therefore dictates the entire synthesis strategy, making it non-interchangeable with its Fmoc counterpart [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy Boc-Chemistry

Purity and Physical Form: Sourcing from Quality-Controlled Vendors

Reputable vendors supply Boc-Aib-OSu with stringent quality specifications, ensuring batch-to-batch consistency for reliable synthesis. For example, ChemImpex offers the compound with a purity of ≥98% (HPLC), a melting point of 162-168 °C, and recommends storage at 0-8 °C . AKSci supplies it with a minimum purity specification of 95% . ChemicalBook reports a melting point of 162-164 °C (ethanol) and a predicted density of 1.25±0.1 g/cm³ . These defined specifications are critical for researchers and manufacturers who require reproducible results and must validate incoming materials. Purchasing from such vendors guarantees that the material meets these physical and chemical standards, which is not always the case with lower-cost, uncertified alternatives .

Procurement Quality Control Specifications

Optimal Application Scenarios for Boc-Aib-OSu in Peptide Synthesis


Synthesis of Peptaibols and Helical Antimicrobial Peptides

Boc-Aib-OSu is the reagent of choice for introducing the helix-promoting Aib residue into peptaibols (e.g., alamethicin) and other helical antimicrobial peptides. Its pre-activated OSu ester facilitates the difficult Aib-Aib couplings that are characteristic of these natural products, while the Boc group is compatible with the final HF cleavage used in Boc-SPPS to yield C-terminal amides [1]. The resulting Aib-containing peptides exhibit enhanced helical stability and protease resistance, directly improving their biological activity and serum half-life [1].

Solid-Phase Synthesis of Conformationally Constrained Drug Candidates

In medicinal chemistry, Boc-Aib-OSu enables the systematic replacement of proteinogenic amino acids with Aib to rigidify peptide backbones and improve target binding affinity and selectivity. The OSu ester's compatibility with Boc-SPPS allows for the efficient assembly of such constrained analogs on Merrifield or PAM resins, minimizing racemization at adjacent chiral centers and simplifying purification . This is particularly valuable for optimizing peptide leads against challenging targets like protein-protein interactions [1].

Building Block for Difficult Sequences in Automated Peptide Synthesizers

For automated peptide synthesizers, especially those using Boc-chemistry, Boc-Aib-OSu is a superior alternative to the free acid for incorporating Aib residues. Its pre-activation ensures that a highly reactive species is delivered to the resin during each coupling cycle, reducing the need for extended reaction times, double couplings, or microwave assistance, thereby increasing throughput and instrument reliability [2]. This is a key efficiency gain for core facilities and high-throughput peptide production labs.

Production of Stable Isotope-Labeled Peptides for NMR and MS Studies

When incorporating stable isotope-labeled Aib into peptides for structural biology or proteomics, the high purity and defined stoichiometry of Boc-Aib-OSu from reputable vendors is critical . The reliable coupling efficiency of the OSu ester minimizes waste of expensive labeled material and ensures the correct incorporation into the desired sequence. The mild coupling conditions also help preserve any other sensitive isotopic labels or modifications in the peptide .

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